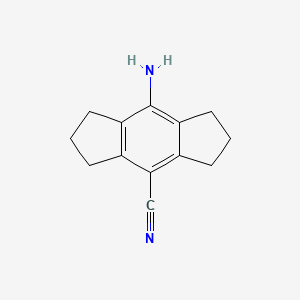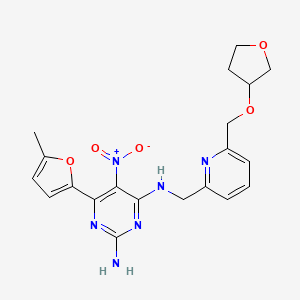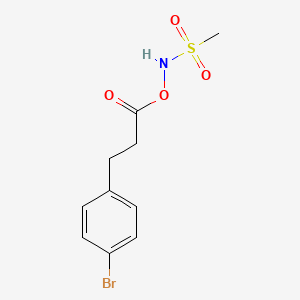
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile is a complex organic compound with the molecular formula C13H14N2 This compound is characterized by its unique structure, which includes an indacene core with an amino group and a carbonitrile group
Méthodes De Préparation
The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Des Réactions Chimiques
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been studied as a modulator of the NLPR3 (pyrin domain-containing protein 3) inflammasome, which is involved in the inflammatory response. This interaction can influence various cellular processes and pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be compared with other similar compounds, such as:
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: This compound has a similar indacene core but differs in the functional groups attached.
1,2,3,5,6,7-Hexahydro-4H-1,4a,8-triazanaphthalene: Another structurally related compound with different functional groups.
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: A derivative used in the study of various diseases.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
8-amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-7-12-8-3-1-5-10(8)13(15)11-6-2-4-9(11)12/h1-6,15H2 |
Clé InChI |
LEIOWNWZFAWDKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C3CCCC3=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)


![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)


![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
![1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)
![2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12506047.png)

